molecular formula C17H10BrCl2N3O B11437345 2-(5-bromofuran-2-yl)-6-chloro-N-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine

2-(5-bromofuran-2-yl)-6-chloro-N-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11437345
M. Wt: 423.1 g/mol
InChI Key: BNWNUAAZVXHHCO-UHFFFAOYSA-N
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Description

2-(5-bromofuran-2-yl)-6-chloro-N-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromofuran-2-yl)-6-chloro-N-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a cyclization reaction involving 2-aminopyridine and an appropriate aldehyde.

    Introduction of the furan ring: The furan ring can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Chlorination: The chlorination of the phenyl ring can be carried out using thionyl chloride or phosphorus pentachloride.

    Coupling reactions: The final step involves coupling the bromofuran and chlorophenyl groups to the imidazo[1,2-a]pyridine core under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromofuran-2-yl)-6-chloro-N-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-bromofuran-2-yl)-6-chloro-N-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used in the development of drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.

    Biological Studies: It serves as a probe to study biological pathways and molecular interactions.

    Chemical Biology: It is used to design and synthesize bioactive molecules for studying cellular processes.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-(5-bromofuran-2-yl)-6-chloro-N-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid
  • 2-(Imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride
  • 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride

Uniqueness

2-(5-bromofuran-2-yl)-6-chloro-N-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine is unique due to the presence of both bromofuran and chlorophenyl groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H10BrCl2N3O

Molecular Weight

423.1 g/mol

IUPAC Name

2-(5-bromofuran-2-yl)-6-chloro-N-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C17H10BrCl2N3O/c18-14-7-6-13(24-14)16-17(21-12-4-1-10(19)2-5-12)23-9-11(20)3-8-15(23)22-16/h1-9,21H

InChI Key

BNWNUAAZVXHHCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=C(O4)Br)Cl

Origin of Product

United States

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